molecular formula C5H2ClF5O B14224986 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride CAS No. 824411-01-0

3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride

Cat. No.: B14224986
CAS No.: 824411-01-0
M. Wt: 208.51 g/mol
InChI Key: HPHUVENASZQSPB-UHFFFAOYSA-N
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Description

3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is an organic compound with the molecular formula C₅H₂ClF₅O. This compound is characterized by the presence of five fluorine atoms, a chlorine atom, and a methylene group attached to a butanoyl chloride backbone. It is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride typically involves the reaction of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl fluoride with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

C5H2F5O+SOCl2C5H2ClF5O+SO2+HCl\text{C}_5\text{H}_2\text{F}_5\text{O} + \text{SOCl}_2 \rightarrow \text{C}_5\text{H}_2\text{ClF}_5\text{O} + \text{SO}_2 + \text{HCl} C5​H2​F5​O+SOCl2​→C5​H2​ClF5​O+SO2​+HCl

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving distillation and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), and thiols (e.g., thiophenol) are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous bases (e.g., sodium hydroxide) are used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted amides, esters, and thioesters.

    Hydrolysis: The major product is 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid.

    Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is used in various scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of fluorinated drug candidates.

    Material Science: It is used in the preparation of fluorinated polymers and materials with unique properties.

    Biological Research: The compound is employed in the study of enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing fluorine atoms increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds.

Comparison with Similar Compounds

Similar Compounds

  • 3,3,4,4,4-Pentafluoro-2-methylidenebutanoic acid
  • 3,3,4,4,4-Pentafluoro-2-methylidenebutanol
  • 3,3,4,4,4-Pentafluoro-2-methylidenebutanamide

Uniqueness

3,3,4,4,4-Pentafluoro-2-methylidenebutanoyl chloride is unique due to its high reactivity and the presence of multiple fluorine atoms, which impart distinct electronic properties. These properties make it a valuable intermediate in the synthesis of fluorinated compounds and materials.

Properties

CAS No.

824411-01-0

Molecular Formula

C5H2ClF5O

Molecular Weight

208.51 g/mol

IUPAC Name

3,3,4,4,4-pentafluoro-2-methylidenebutanoyl chloride

InChI

InChI=1S/C5H2ClF5O/c1-2(3(6)12)4(7,8)5(9,10)11/h1H2

InChI Key

HPHUVENASZQSPB-UHFFFAOYSA-N

Canonical SMILES

C=C(C(=O)Cl)C(C(F)(F)F)(F)F

Origin of Product

United States

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